5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid 5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432403
InChI: InChI=1S/C8H11ClN2O3S/c1-5(2)11-8-6(9)3-10-4-7(8)15(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14)
SMILES:
Molecular Formula: C8H11ClN2O3S
Molecular Weight: 250.70 g/mol

5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid

CAS No.:

Cat. No.: VC17432403

Molecular Formula: C8H11ClN2O3S

Molecular Weight: 250.70 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acid -

Specification

Molecular Formula C8H11ClN2O3S
Molecular Weight 250.70 g/mol
IUPAC Name 5-chloro-4-(propan-2-ylamino)pyridine-3-sulfonic acid
Standard InChI InChI=1S/C8H11ClN2O3S/c1-5(2)11-8-6(9)3-10-4-7(8)15(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14)
Standard InChI Key NNKIILIFOBUGIJ-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=C(C=NC=C1S(=O)(=O)O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 5-chloro-4-(isopropylamino)pyridine-3-sulfonic acid is C₈H₁₁ClN₂O₃S, with a calculated molecular weight of 250.73 g/mol (derived from analogous compounds). The pyridine ring’s substitution pattern creates distinct electronic effects:

  • The sulfonic acid group at position 3 acts as a strong electron-withdrawing group, polarizing the aromatic system.

  • The isopropylamino group at position 4 introduces steric bulk and moderate electron-donating characteristics.

  • The chlorine atom at position 5 further enhances electrophilic substitution selectivity .

Spectral and Physicochemical Properties

While experimental data for this specific compound are unavailable, analogues such as 4-(isopropylamino)pyridine-3-sulfonic acid (MW: 216.26 g/mol) provide a basis for inference:

  • Solubility: High aqueous solubility due to the sulfonic acid group.

  • pKa: The sulfonic acid moiety is expected to have a pKa < 1, while the isopropylamino group may exhibit a pKa ~10–11.

  • Crystallinity: Likely amorphous or poorly crystalline, as seen in related sulfonated pyridines .

Table 1: Comparative Molecular Properties

Property5-Chloro-4-(isopropylamino)pyridine-3-sulfonic Acid4-(Isopropylamino)pyridine-3-sulfonic Acid
Molecular FormulaC₈H₁₁ClN₂O₃SC₈H₁₂N₂O₃S
Molecular Weight (g/mol)250.73216.26
Key Functional GroupsCl, iPrNH, SO₃HiPrNH, SO₃H

Synthetic Methodologies

Reaction Pathways

The synthesis of 5-chloro-4-(isopropylamino)pyridine-3-sulfonic acid likely involves a multi-step sequence:

  • Chlorination: Introduction of chlorine at position 5 using reagents like POCl₃ or Cl₂ under controlled conditions .

  • Sulfonation: Direct sulfonation at position 3 via oleum or sulfur trioxide, favored by the electron-deficient pyridine ring.

  • Amination: Nucleophilic aromatic substitution (SNAr) with isopropylamine at position 4, leveraging the activating effect of the sulfonic acid group .

Optimization Challenges

  • Regioselectivity: Competing substitution at positions 2 and 6 may occur during chlorination, necessitating directing groups or temperature control .

  • Solvent Effects: Low dielectric constant solvents (ε < 15) enhance selectivity in thiolation reactions for analogous compounds, suggesting similar optimization may apply here .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, 80°C, 12 hr65–75
SulfonationSO₃·DMA complex, CH₂Cl₂, 0°C→RT80–85
AminationiPrNH₂, DIPEA, DMF, 100°C, 24 hr50–60

Chemical Reactivity and Derivatives

Electrophilic Substitution

The sulfonic acid group deactivates the pyridine ring, directing electrophiles to the meta position (relative to itself). For example:

  • Nitration: Would occur preferentially at position 6 .

  • Halogenation: Secondary halogenation at position 2 is feasible under vigorous conditions .

Nucleophilic Displacement

The chlorine atom at position 5 is susceptible to SNAr reactions with:

  • Amines: Replacement with aryl/alkyl amines to form diamino derivatives.

  • Thiols: Formation of thioether linkages, useful in bioconjugation .

Applications in Pharmaceutical Development

Intermediate for Kinase Inhibitors

Sulfonated pyridines are key intermediates in kinase inhibitor synthesis. For instance:

  • Analogues of 4-(isopropylamino)pyridine-3-sulfonic acid are utilized in mitogen-activated protein (MAP) kinase inhibitors.

  • The chlorine atom may enhance binding to hydrophobic pockets in enzyme active sites .

Antibacterial Agents

Chloropyridine sulfonic acids exhibit moderate activity against Gram-positive bacteria. The isopropylamino group could improve membrane penetration .

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